Evidence Gap: No Direct Head‑to‑Head Potency Comparison Available for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide vs. Closest Analogs
A systematic search of peer‑reviewed literature, patent databases, and authoritative screening repositories (PubChem, ChEMBL, BindingDB) failed to identify any quantitative potency value (IC₅₀, Kd, EC₅₀) or selectivity measurement for 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide. Without a measured IC₅₀ against a defined kinase target, no direct head‑to‑head comparison can be constructed against its closest structural analogs (e.g., N‑(5‑methyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, CAS 2415488‑13‑8; or 2‑tert‑butyl‑N‑(4‑methyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, CAS 2549040‑85‑7) [1][2]. The absence of published data means that any claimed differentiation—whether in potency, selectivity, or cellular activity—cannot be substantiated with experimental evidence as of the analysis date.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ value available |
| Comparator Or Baseline | Closest analogs also lack comparator data specifically linked to this compound |
| Quantified Difference | Not calculable due to missing target‑compound data |
| Conditions | N/A |
Why This Matters
Without a measured IC₅₀, a scientific user cannot determine whether this compound offers any potency advantage over readily available analogs, making informed procurement impossible.
- [1] Search of PubChem, ChEMBL, and BindingDB for CAS 2640836‑27‑5 and structural synonyms (conducted April 2026). No bioactivity data found. View Source
- [2] Li, Y. et al. (2020) Design of new disubstituted imidazo[1,2‑b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840‑1853. (Paper describes related scaffold but does not include the target compound.) View Source
